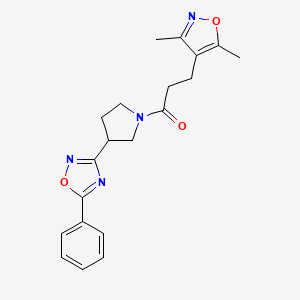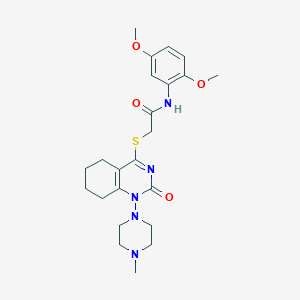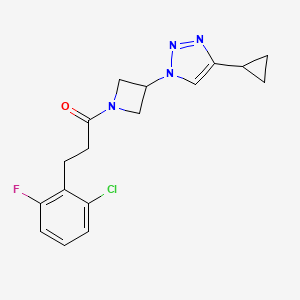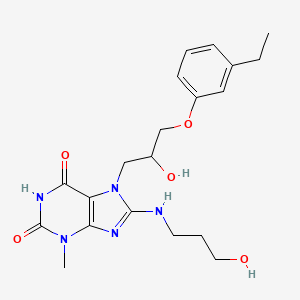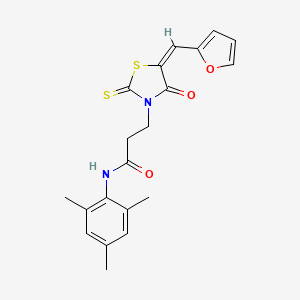
1-(3-Isopropoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Isopropoxyphenyl)ethanamine” is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 . The IUPAC name for this compound is 1-(3-isopropoxyphenyl)ethylamine .
Molecular Structure Analysis
The InChI code for “1-(3-Isopropoxyphenyl)ethanamine” is 1S/C11H17NO/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9H,12H2,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
One significant application of compounds structurally related to 1-(3-Isopropoxyphenyl)ethanamine is in the synthesis of pharmaceuticals. For instance, an efficient synthesis of the NK(1) receptor antagonist Aprepitant, which involves a stereoselective synthesis process, highlights the importance of such compounds in medicinal chemistry (Brands et al., 2003). This process showcases the application in developing medications that play a crucial role in therapeutic treatments.
Polymer Chemistry
The compound also finds applications in polymer chemistry. Research conducted by Miura and Yoshida (2002) demonstrates the synthesis of functional alkoxyamines and their application in creating well-defined star polymers, indicating the role of such chemical structures in advancing materials science (Miura & Yoshida, 2002).
Ligand Chemistry for Metal Coordination
Another area of application is the development of chiral, conformationally mobile tripodal ligands for metal coordination, as explored in the synthesis of ligands for ZnII and CuII salts. This research points towards the use of compounds like 1-(3-Isopropoxyphenyl)ethanamine in creating complex structures with potential applications in catalysis and materials science (Canary et al., 1998).
Antibacterial and Anticancer Studies
Moreover, compounds related to 1-(3-Isopropoxyphenyl)ethanamine have been studied for their antibacterial and anticancer properties. A study by Parekh and Desai (2006) on the synthesis of thiosemicarbazones from related structures and their antibacterial activity indicates the potential of these compounds in developing new therapeutic agents (Parekh & Desai, 2006).
Biomedical Applications
Finally, research into the modification of biodegradable polymers for biomedical applications, as conducted by Abdelwahab et al. (2019), highlights the diverse applications of chemically modified compounds in creating materials with antibacterial, antioxidant, and anticancer activities (Abdelwahab et al., 2019).
Safety and Hazards
“1-(3-Isopropoxyphenyl)ethanamine” is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
1-(3-propan-2-yloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWTVQKMPIPXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



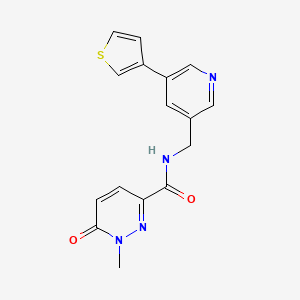
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride](/img/structure/B2964736.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2964742.png)
